Cas no 944648-74-2 ((4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL)

(4-(Methylthio)thiophen-3-yl)(phenyl)methanol is a heterocyclic alcohol derivative featuring both thiophene and phenyl moieties, with a methylthio substituent at the 4-position of the thiophene ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science applications. The presence of the thiophene ring enhances electronic properties, while the hydroxyl group allows for further functionalization, making it useful in cross-coupling reactions or as a chiral building block. Its structural features may also contribute to binding interactions in biologically active molecules. The methylthio group offers additional reactivity for modifications, broadening its utility in targeted synthesis.
(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL structure
944648-74-2 structure
商品名:(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL
CAS番号:944648-74-2
MF:C12H12OS2
メガワット:236.353080749512
MDL:MFCD07775578
CID:5229613

(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 化学的及び物理的性質

名前と識別子

    • (4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL
    • MDL: MFCD07775578
    • インチ: 1S/C12H12OS2/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3
    • InChIKey: ZKQPTVSDYVCEGB-UHFFFAOYSA-N
    • ほほえんだ: C(C1C(SC)=CSC=1)(C1=CC=CC=C1)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3

(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB429052-5 g
4-Methylthiophenyl-(3-thienyl)methanol
944648-74-2
5g
€1373.40 2023-06-16
abcr
AB429052-5g
4-Methylthiophenyl-(3-thienyl)methanol
944648-74-2
5g
€1373.40 2023-09-04
Crysdot LLC
CD11007037-10g
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol
944648-74-2 97%
10g
$1882 2024-07-19
Ambeed
A435408-1g
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol
944648-74-2 97%
1g
$441.0 2024-04-16
abcr
AB429052-1g
4-Methylthiophenyl-(3-thienyl)methanol; .
944648-74-2
1g
€1621.70 2025-02-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD512100-1g
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol
944648-74-2 97%
1g
¥3031.0 2024-04-17
abcr
AB429052-1 g
4-Methylthiophenyl-(3-thienyl)methanol
944648-74-2
1g
€594.40 2023-06-16
Crysdot LLC
CD11007037-25g
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol
944648-74-2 97%
25g
$3393 2024-07-19
Crysdot LLC
CD11007037-1g
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol
944648-74-2 97%
1g
$437 2024-07-19
Crysdot LLC
CD11007037-5g
(4-(Methylthio)thiophen-3-yl)(phenyl)methanol
944648-74-2 97%
5g
$1177 2024-07-19

(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOL 関連文献

(4-(METHYLTHIO)THIOPHEN-3-YL)(PHENYL)METHANOLに関する追加情報

Professional Introduction to (4-(Methylthio)thiophen-3-yl)(phenyl)methanol (CAS No. 944648-74-2)

(4-(Methylthio)thiophen-3-yl)(phenyl)methanol, identified by its CAS number 944648-74-2, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a unique structural arrangement of thiophene and phenyl rings, has garnered attention for its potential applications in various scientific domains, particularly in medicinal chemistry and drug development.

The molecular structure of (4-(Methylthio)thiophen-3-yl)(phenyl)methanol consists of a thiophene ring substituted with a methylthio group at the 4-position and connected to a phenyl ring via a methanol moiety. This configuration imparts distinct chemical properties that make it a valuable candidate for synthetic chemistry and pharmacological studies. The presence of both sulfur and oxygen atoms in its structure enhances its reactivity, making it a versatile intermediate in organic synthesis.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiophene scaffold exhibit potential in inhibiting various enzymes and receptors, which are relevant to multiple diseases. Specifically, (4-(Methylthio)thiophen-3-yl)(phenyl)methanol has been explored for its possible role in modulating biological pathways associated with inflammation, cancer, and neurological disorders.

One of the most compelling aspects of (4-(Methylthio)thiophen-3-yl)(phenyl)methanol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the thiophene ring or the phenyl group can lead to compounds with improved binding affinity and selectivity towards target proteins. This flexibility makes it an indispensable tool in medicinal chemistry.

The pharmaceutical industry has been particularly keen on exploring thiophene-based compounds due to their reported efficacy in treating chronic conditions. Preclinical studies have indicated that derivatives of thiophene can exhibit anti-inflammatory, anti-protozoal, and even anti-microbial properties. While (4-(Methylthio)thiophen-3-yl)(phenyl)methanol itself may not be directly used as a therapeutic agent, its role as a precursor in drug discovery is invaluable.

Advances in computational chemistry have further enhanced the understanding of how (4-(Methylthio)thiophen-3-yl)(phenyl)methanol interacts with biological targets. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding mechanisms, helping researchers optimize its structure for better bioavailability and reduced toxicity. These computational approaches are becoming increasingly integral in the early stages of drug development, streamlining the process from discovery to optimization.

The synthesis of (4-(Methylthio)thiophen-3-yl)(phenyl)methanol involves multi-step organic reactions that require careful control of reaction conditions. The introduction of the methylthio group at the 4-position of the thiophene ring is a critical step, often achieved through thiolation reactions or metal-catalyzed cross-coupling processes. The subsequent connection to a phenyl ring via a methanol moiety typically involves etherification or esterification techniques. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.

In conclusion, (4-(Methylthio)thiophen-3-yl)(phenyl)methanol (CAS No. 944648-74-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents. As scientific understanding progresses, the applications of this compound are expected to expand, further solidifying its importance in the chemical and biomedical fields.

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Amadis Chemical Company Limited
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